molecular formula C21H31NO2 B10963857 N,N-dicyclohexyl-2-(4-methoxyphenyl)acetamide

N,N-dicyclohexyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B10963857
M. Wt: 329.5 g/mol
InChI Key: VKPDNMRAFJQUAL-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C21H31NO2 It is characterized by the presence of two cyclohexyl groups and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with dicyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetamide.

    Reduction: Formation of N,N-dicyclohexyl-2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dicyclohexyl-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexyl-2-(4-hydroxyphenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N,N-Dicyclohexyl-2-(4-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a methoxy group.

    N,N-Dicyclohexyl-2-(4-nitrophenyl)acetamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

N,N-Dicyclohexyl-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

N,N-dicyclohexyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H31NO2/c1-24-20-14-12-17(13-15-20)16-21(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11,16H2,1H3

InChI Key

VKPDNMRAFJQUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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